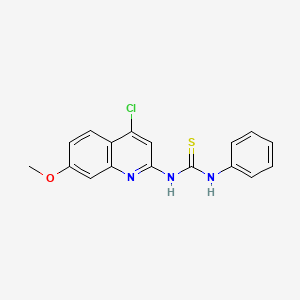
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is a chemical compound with the molecular formula C18H16ClN3O2S It is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, a phenyl ring, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea typically involves the reaction of 4-chloro-7-methoxyquinoline-2-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and sustainability in large-scale production.
化学反应分析
Types of Reactions
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiourea moiety can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1-(4-Chloro-7-methoxy-2-quinolyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of a phenyl group.
1-(4-Chloro-7-methoxy-2-quinolyl)-3-(2,6-xylyl)urea: Contains a 2,6-xylyl group instead of a phenyl group.
Uniqueness
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The combination of the quinoline ring with the phenyl and thiourea groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
属性
CAS 编号 |
196875-41-9 |
|---|---|
分子式 |
C17H14ClN3OS |
分子量 |
343.8 g/mol |
IUPAC 名称 |
1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(23)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,23) |
InChI 键 |
HZVNREMABNFFPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)NC(=S)NC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

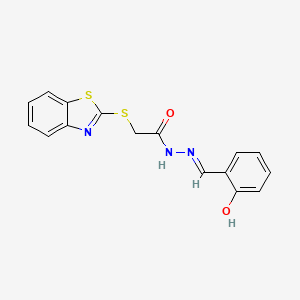
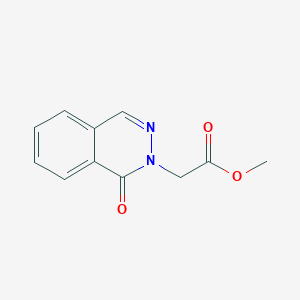


![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
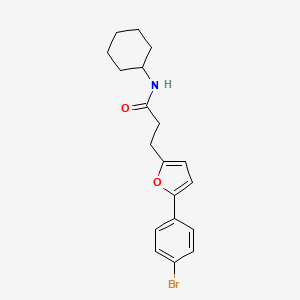


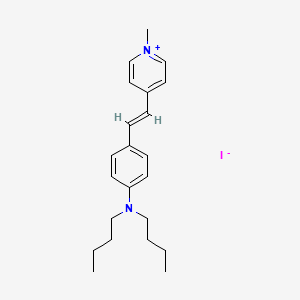

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
